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Compound of Interest

Compound Name: DODAP (hydrochloride)

Cat. No.: B15145179 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-3-

dimethylammonium-propane (DODAP) for the transfection of plasmid DNA into mammalian

cells in an in vitro setting. This document includes detailed protocols for the preparation of

DODAP-based liposomes, the transfection procedure, and methods for assessing transfection

efficiency and cytotoxicity.

Introduction to DODAP-Mediated Transfection
DODAP is a cationic, ionizable lipid that has emerged as an effective reagent for the delivery of

nucleic acids, including plasmid DNA, into cells.[1] Its unique chemical structure, featuring a

positively charged headgroup and two oleoyl tails, allows it to electrostatically interact with the

negatively charged phosphate backbone of DNA, forming lipid-DNA complexes known as

lipoplexes.[1] A key advantage of DODAP is its ionizable nature; it is relatively neutral at

physiological pH and becomes positively charged within the acidic environment of the

endosome. This pH-dependent charge transition is believed to facilitate the destabilization of

the endosomal membrane, leading to the efficient release of the plasmid DNA into the

cytoplasm, a critical step for successful gene expression. DODAP-based transfection reagents

are recognized for their high transfection efficiency, biocompatibility, and low cytotoxicity.[2]
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The process of DODAP-mediated plasmid DNA transfection involves several key steps,

beginning with the formation of lipoplexes and culminating in the expression of the transgene

within the host cell.

Lipoplex Formation: DODAP liposomes are mixed with plasmid DNA. The positively charged

DODAP molecules interact with the negatively charged DNA, leading to the spontaneous

self-assembly of condensed, positively charged lipoplex particles.[3]

Adsorption to Cell Surface: The net positive charge of the lipoplexes facilitates their binding

to the negatively charged proteoglycans on the cell surface.[4]

Cellular Uptake: The lipoplexes are internalized by the cell, primarily through endocytosis.[4]

[5]

Endosomal Escape: Inside the endosome, the acidic environment protonates the tertiary

amine of DODAP, increasing its positive charge. This is thought to promote the interaction

with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid

structures that destabilize the endosomal membrane and release the plasmid DNA into the

cytoplasm.[4]

Nuclear Entry and Transcription: The released plasmid DNA must then translocate to the

nucleus where it can be transcribed into messenger RNA (mRNA) by the cell's own

machinery.

Translation and Protein Expression: The mRNA is subsequently translated into the protein of

interest in the cytoplasm.

Experimental Protocols
Protocol 1: Preparation of DODAP/DOPE Liposomes
This protocol describes the preparation of liposomes composed of DODAP and the helper lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method.

DOPE is often included in liposomal formulations to enhance transfection efficiency by

facilitating endosomal escape.[6] A common molar ratio of DODAP to DOPE is 1:1.[7]
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DODAP (1,2-dioleoyl-3-dimethylammonium-propane)

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

Chloroform

Sterile, nuclease-free water

Sterile buffer (e.g., 20 mM HEPES, 154 mM NaCl, pH 7.4)

Round-bottom flask

Rotary evaporator

Bath sonicator

Vacuum pump

Glass vials with Teflon-lined caps

Glass syringes

Procedure:

Dissolve DODAP and DOPE in chloroform to a concentration of 10 mg/mL in separate glass

vials.

In a round-bottom flask, combine the desired molar ratio of DODAP and DOPE solutions.

Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure

to form a thin lipid film on the wall of the flask.

Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual

solvent.

Hydrate the lipid film by adding sterile, nuclease-free water to achieve a final total lipid

concentration of 1 mg/mL. The hydration should be performed at a temperature above the

phase transition temperature of the lipids.
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Vortex the solution until the lipid film is fully suspended, creating a milky suspension of

multilamellar vesicles (MLVs).

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath

sonicator until the solution becomes clear.

Add an equal volume of a 2X sterile buffer (e.g., 40 mM HEPES, 308 mM NaCl, pH 7.4) to

the SUV suspension and sonicate for an additional 2 minutes.

The resulting liposome solution can be stored at 4°C for short-term use. For long-term

storage, it is recommended to store aliquots at -20°C.

Protocol 2: In Vitro Transfection of Adherent Cells with
DODAP/Plasmid DNA Lipoplexes
This protocol provides a general procedure for transfecting adherent mammalian cells in a 6-

well plate format. Optimization of parameters such as cell density, DNA concentration, and

DODAP:DNA ratio is recommended for each cell line.

Materials:

Adherent mammalian cells (e.g., HEK293, HeLa, MCF-7)

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM®)

Plasmid DNA of interest (high purity, endotoxin-free)

DODAP/DOPE liposome solution (from Protocol 1)

6-well tissue culture plates

Sterile microcentrifuge tubes

Procedure:
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Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that

will result in 70-90% confluency on the day of transfection. For HEK293 cells, this is typically

2-4 x 10^5 cells per well.

Lipoplex Formation: a. In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA in 250

µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the

DODAP/DOPE liposome solution in 250 µL of serum-free medium. The optimal lipid:DNA

ratio typically ranges from 2:1 to 10:1 (w/w). For a starting point, a 5:1 ratio is recommended

(e.g., 10-20 µg of lipid for 2-4 µg of DNA). c. Add the diluted DNA solution to the diluted

liposome solution and mix gently by pipetting up and down. d. Incubate the lipoplex solution

at room temperature for 15-30 minutes.

Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile

phosphate-buffered saline (PBS). b. Add the 500 µL of the lipoplex solution to the cells in

each well. c. Incubate the cells with the lipoplex solution at 37°C in a CO2 incubator for 4-6

hours. d. After the incubation period, add 1.5 mL of complete culture medium to each well

without removing the lipoplex solution. Alternatively, the lipoplex-containing medium can be

removed and replaced with 2 mL of fresh, complete culture medium.

Post-Transfection: a. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. b.

Assess transgene expression and cytotoxicity at the desired time points.

Protocol 3: Assessment of Transfection Efficiency by
GFP Expression
This protocol describes how to quantify the percentage of transfected cells using a plasmid

encoding Green Fluorescent Protein (GFP) and flow cytometry.

Materials:

Transfected cells expressing GFP

Untransfected control cells

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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Flow cytometry tubes

Flow cytometer

Procedure:

Cell Harvesting: 24-48 hours post-transfection, aspirate the culture medium and wash the

cells with PBS.

Add trypsin-EDTA to detach the cells from the plate.

Once the cells have detached, add complete culture medium to inactivate the trypsin.

Transfer the cell suspension to a flow cytometry tube.

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 500 µL of cold PBS.

Flow Cytometry Analysis: a. Analyze the cell suspension on a flow cytometer equipped with a

488 nm laser for GFP excitation. b. Use the untransfected control cells to set the gate for the

GFP-negative population. c. Determine the percentage of GFP-positive cells in the

transfected samples.

Protocol 4: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used

as an indicator of cell viability.

Materials:

Transfected cells

Untransfected control cells

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)
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96-well plate

Plate reader

Procedure:

Transfect cells in a 96-well plate following a scaled-down version of Protocol 2.

At 24-48 hours post-transfection, add 10 µL of MTT solution to each well.

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the absorbance of the untransfected control cells.

Data Presentation
The following table summarizes the transfection efficiency and cytotoxicity of a cationic lipid-

nanoceria hybrid containing a DODAP-related lipid (CeO2/DODAB) in comparison to other

commercially available transfection reagents in various cell lines.[2]
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Transfection
Reagent

Cell Line

Transfection
Efficiency (%
of positive
cells)

Cell Viability
(% of control)

Transfection
Index
(Efficiency x
Viability)

CeO2/DODAB HEK293 ~30% ~120% ~3600

Lipofectamine

2000
HEK293 ~60.4% ~70% ~4228

DOTAP HEK293 ~30.4% ~55% ~1672

CeO2/DODAB MCF-7 ~30% ~100% ~3000

Lipofectamine

2000
MCF-7 ~44% ~80% ~3520

DOTAP MCF-7 ~33% ~85% ~2805

CeO2/DODAB HepG2 ~3% ~100% ~300

Lipofectamine

2000
HepG2 ~3% ~82% ~246

Data is adapted from a study using CeO2/DODAB, a cationic lipid similar to DODAP.[2] The

Transfection Index is calculated as the product of the percentage of transfection efficiency and

the percentage of cell viability.
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Caption: Workflow of DODAP-mediated plasmid DNA transfection.
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Caption: Signaling pathway for endosomal escape of DODAP lipoplexes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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